molecular formula C11H15NO3 B2364651 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylic acid CAS No. 478249-22-8

4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylic acid

Cat. No. B2364651
CAS RN: 478249-22-8
M. Wt: 209.245
InChI Key: SQWIEDXCRHOSJR-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s physical appearance .


Synthesis Analysis

This would involve the methods and reactions used to synthesize the compound. For example, carboxylic acids can be converted to alcohols using Lithium aluminium hydride (LiAlH4) .


Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule and can be determined using techniques like X-ray crystallography, NMR, etc .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. For example, LiAlH4 and NaBH4 are both capable of reducing aldehydes and ketones to the corresponding alcohol .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, etc .

Scientific Research Applications

Synthesis and Chemistry

The research into pyrrole derivatives, including compounds like 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylic acid, primarily focuses on synthesis methods and chemical properties. For instance, a study described a general synthesis of 1H-pyrrole-2-carboxylic acid derivatives through the reaction of 2H-azirines and enamines, yielding pyrrole compounds in moderate to high yields (Law et al., 1984). Another research highlighted the synthesis of a novel pyrrole hydrazide-hydrazone, demonstrating its structural and spectroscopic analysis (Singh et al., 2013).

Structural and Computational Analysis

Studies have also focused on the structural and computational analysis of pyrrole derivatives. For example, research on ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate highlighted its synthesis and molecular interactions, providing insights into the nature of these interactions through vibrational analysis and quantum chemical calculations (Singh et al., 2014).

Potential Pharmacological Applications

While excluding specific details on drug use and dosage, it's worth noting that certain pyrrole derivatives have been explored for potential pharmacological applications. For instance, a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, synthesized from related pyrrole compounds, showed antibacterial activity in vitro, indicating potential medicinal uses (Toja et al., 1986).

Non-linear Optical Materials

Pyrrole derivatives have also been evaluated for their potential as non-linear optical (NLO) materials. A study on ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, for instance, investigated its use as an NLO material, highlighting its promising hyperpolarizability and suitability for such applications (Singh et al., 2014).

Synthetic Methodology

Improvements in synthetic methods for pyrrole derivatives are also a significant area of research. For example, a study reported an efficient synthesis technique for a pyrrole-carboxylate derivative, suitable for industrial production (Yuan, 2011).

Crystal Structure Analysis

The crystal and molecular structures of various pyrrole derivatives, including those related to 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylic acid, have been extensively studied. These analyses help understand the molecular interactions and stability of these compounds (Senge & Smith, 2005).

Safety and Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact .

properties

IUPAC Name

4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-7(4-2)10(13)8-5-9(11(14)15)12-6-8/h5-7,12H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWIEDXCRHOSJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)C1=CNC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylic acid

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